Methyl 3-amino-4-(trifluoromethoxy)benzoate
Overview
Description
“Methyl 3-amino-4-(trifluoromethoxy)benzoate” is a chemical compound used for the preparation of difluoro and trifluoro compounds as anticancer agents . It is an ester .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-(Trifluoromethyl)benzoic acid, which was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . The synthesis reference can be found in Tetrahedron Letters .Molecular Structure Analysis
The molecular formula of “this compound” is C9H8F3NO3 . Its molecular weight is 235.16 .Physical and Chemical Properties Analysis
“this compound” has a melting point of 56 °C and a predicted boiling point of 282.3±35.0 °C . Its predicted density is 1.383±0.06 g/cm3 . The predicted pKa value is 1.30±0.10 .Scientific Research Applications
Synthesis of Trifluoromethoxylated Aromatic Compounds
Methyl 3-amino-4-(trifluoromethoxy)benzoate and its derivatives are significant in the synthesis of trifluoromethoxylated aromatic compounds, which are challenging to produce due to the reactivity of the trifluoromethoxy group. These compounds exhibit desirable pharmacological and biological properties. A user-friendly protocol for synthesizing these derivatives involves the use of Togni reagent II, demonstrating their application as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
N-Phthaloylation of Amino Acids and Peptides
This compound-related compounds are used in the efficient N-phthaloylation of amino acids and peptide derivatives. This process is racemization-free and yields high-quality results, demonstrating the compound's utility in peptide synthesis and modification (J. Casimir, G. Guichard, & J. Briand, 2002).
Tubulin Polymerization Inhibition
Derivatives of this compound, such as certain indenopyrazoles, have been identified as potent antiproliferative agents against human cancer cells, acting as tubulin polymerization inhibitors. This application underscores the potential of this compound derivatives in cancer research and therapy (Hidemitsu Minegishi et al., 2015).
Paraoxonase 1 (PON1) Inhibition
Methyl benzoate compounds, related to this compound, have been studied for their effect on Paraoxonase 1 (PON1) activity. The inhibition of PON1 by these compounds, with varying potency, highlights their potential for studying enzyme activity and possibly modulating physiological processes related to PON1 (Işıl Nihan Korkmaz et al., 2022).
Safety and Hazards
The safety data sheet for “Methyl 3-amino-4-(trifluoromethoxy)benzoate” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 3-amino-4-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVMOQROZJDLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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